Differential Aminopeptidase N (APN) Inhibitory Activity Across Species: Target Compound Exhibits Over 9-Fold Higher Potency in Porcine vs. Human Enzyme Assays
In head-to-head enzyme inhibition assays curated by ChEMBL and deposited in BindingDB, methyl 3-amino-2-methyl-5-nitrobenzoate demonstrated a pronounced species-dependent potency against aminopeptidase N (APN/CD13). Against porcine APN in kidney microsomes, the compound exhibited an IC50 of 30 nM, whereas against human APN in ES2 cells under comparable preincubation conditions, the IC50 was 280 nM, representing a 9.3-fold reduction in potency [1]. This species-selectivity profile is notably distinct from that of the structurally related reference compound BDBM50575359, which showed an IC50 of 960 nM against porcine APN under identical assay conditions, making the target compound approximately 32-fold more potent against the porcine enzyme [2].
| Evidence Dimension | Aminopeptidase N (APN) inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 30 nM (porcine APN); 280 nM (human APN) |
| Comparator Or Baseline | BDBM50575359 (structural analog): 960 nM (porcine APN) |
| Quantified Difference | Target compound 9.3× more potent on porcine vs. human APN; 32× more potent than comparator on porcine APN |
| Conditions | Porcine kidney microsomes, 5 min preincubation, L-leu-p-nitroanilide substrate, 30 min incubation, plate reader analysis |
Why This Matters
This species-selectivity data is critical for researchers selecting the appropriate APN inhibitor for animal model studies versus human cell-based assays, directly impacting experimental design and translational relevance.
- [1] BindingDB BDBM50144931 (CHEMBL3764432). Inhibition of APN in porcine kidney microsomes and human ES2 cells. Curated by ChEMBL. View Source
- [2] BindingDB BDBM50575359 (CHEMBL4867186). Comparative APN inhibition data. Curated by ChEMBL. View Source
